molecular formula C20H18N4O B12904324 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- CAS No. 787590-81-2

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-

Cat. No.: B12904324
CAS No.: 787590-81-2
M. Wt: 330.4 g/mol
InChI Key: NUAPTXACWDQFJY-UHFFFAOYSA-N
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Description

The core structure consists of a fused imidazole-pyrazine ring, with an amine group at position 8, a methyl group at the N-position, and a 2-(phenylmethoxy)phenyl substituent at position 2. This substitution pattern confers unique steric and electronic properties, influencing solubility, bioavailability, and target binding .

Properties

CAS No.

787590-81-2

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-3-(2-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C20H18N4O/c1-21-19-20-23-13-17(24(20)12-11-22-19)16-9-5-6-10-18(16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,22)

InChI Key

NUAPTXACWDQFJY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base such as potassium carbonate.

    Cyclization to Form Imidazo[1,2-a]pyrazine: The benzyloxyphenyl intermediate is then subjected to cyclization with appropriate reagents to form the imidazo[1,2-a]pyrazine core. This step often involves the use of a strong base like sodium hydride and a suitable solvent such as dimethyl sulfoxide.

    N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring. This can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of Imidazo[1,2-a]pyrazin-8-amine exhibit significant biological activities:

  • Antibacterial Properties : Compounds within this class have shown efficacy against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila, suggesting potential applications in treating bacterial infections .
  • Kinase Inhibition : Some derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), which plays a critical role in certain cancers and autoimmune diseases. This inhibition mechanism highlights the compound's potential in oncology .

Comparative Analysis with Related Compounds

The following table illustrates how Imidazo[1,2-a]pyrazin-8-amine compares with other imidazo derivatives:

Compound NameStructureUnique Features
Imidazo[1,2-a]pyridineStructureKnown for adenosine receptor affinity; potential in neurological disorders.
Imidazo[1,2-b]pyridineStructureExhibits antimicrobial activity against Mycobacterium tuberculosis.
Imidazo[1,2-c]pyridineStructureActive against various cancer cell lines; potential anti-inflammatory properties.

Imidazo[1,2-a]pyrazin-8-amine stands out due to its specific structural configuration that combines both pyrazine and imidazole features along with unique substituents like phenylmethoxy. This combination enhances its pharmacological profile compared to other imidazo derivatives .

Case Studies

Several studies have documented the applications of Imidazo[1,2-a]pyrazin-8-amine:

  • Study on Antibacterial Activity : A study demonstrated that specific derivatives exhibited significant antibacterial effects against Helicobacter pylori, suggesting their potential use in treating gastrointestinal infections .
  • Inhibition of Bruton's Tyrosine Kinase : Research highlighted the interaction of this compound with BTK, providing insights into its mechanism as a therapeutic agent for certain cancers .

These case studies underscore the compound's versatility and potential across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(2-(benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the imidazo[1,2-a]pyrazine core is critical for modulating biological activity. Key comparisons include:

  • 3-Bromo-N,6-diphenyl (CAS 676360-71-7) : Bromine introduces electronegativity, which may enhance halogen bonding with target proteins. The diphenyl substitution increases molecular weight (365.227 g/mol) and rigidity compared to the target compound .
  • 3-(2-Fluorophenyl) (SC9): The 2-fluorophenyl group (C₁₈H₁₄FN₅) balances lipophilicity and polarity, with fluorine improving metabolic stability.
Table 1: Substituent Effects at Position 3
Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-(Phenylmethoxy)phenyl ~349.4 (calculated) High lipophilicity, moderate solubility
3-Bromo-N,6-diphenyl Bromo, diphenyl 365.227 Enhanced halogen bonding, rigid
6-(2-Fluorophenyl) (SC9) 2-Fluorophenyl 327.34 Improved metabolic stability

Variations at Position 6

Position 6 modifications influence electronic properties and binding affinity:

  • 6-Bromo (TH6342) : Bromine at position 6 (C₁₅H₁₂BrN₅) facilitates Suzuki cross-coupling reactions, enabling further functionalization. This derivative serves as a synthetic intermediate .
  • 6-(6-Aminopyrazin-2-yl) (GS-9876): An aminopyrazine substituent (C₅₈H₆₈N₁₈O₁₄) increases hydrogen-bonding capacity, relevant for targeting nucleotide-binding domains .

Modifications at the N-Position

  • N-Methyl : The methyl group in the target compound reduces steric hindrance compared to bulkier substituents, favoring entry into hydrophobic binding pockets .
  • N-(2-Hydroxy-2-methylpropyl) (Patent) : Hydroxy and methyl groups enhance solubility and metabolic stability, as seen in PI3K inhibitors .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]- is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

The compound belongs to the imidazo[1,2-a]pyrazine class and features a unique structure that includes an imidazo ring fused with a pyrazine moiety and a phenylmethoxy substituent. Its molecular formula is C20H18N4OC_{20}H_{18}N_{4}O . The presence of nitrogen and oxygen atoms in its structure contributes significantly to its biological activity.

Synthesis

The synthesis of Imidazo[1,2-a]pyrazin-8-amine typically involves multi-step organic reactions. Common methods include:

  • Iodine-catalyzed reactions : This method has been reported to yield various derivatives with notable biological activities .
  • Amine substitution : Variations in amine groups at specific positions on the imidazo[1,2-a]pyrazine scaffold can enhance activity against cancer cell lines .

Antibacterial Properties

Imidazo[1,2-a]pyrazin-8-amine derivatives have shown significant antibacterial properties against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila . The mechanism of action appears to involve inhibition of bacterial enzymes critical for survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated various synthesized derivatives against several cancer cell lines:

CompoundCell LineIC50 (μM)
10bHep-220
10bHepG218
10bMCF-721
10bA37516
DoxorubicinHep-210
DoxorubicinHepG21.5
DoxorubicinMCF-70.85
DoxorubicinA3755.16

These findings suggest that certain derivatives of Imidazo[1,2-a]pyrazin-8-amine possess comparable or superior cytotoxicity to established chemotherapeutic agents like Doxorubicin .

The biological activity of Imidazo[1,2-a]pyrazin-8-amine is largely attributed to its interaction with Bruton's tyrosine kinase (BTK), a key target in the treatment of cancers and autoimmune diseases. The binding affinity of this compound to BTK indicates a potential therapeutic pathway for developing new cancer treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the imidazo[1,2-a]pyrazine core is essential for displaying anticancer activity. Variations in substituents at the third position significantly influence potency against different cancer cell lines. Electron-donating groups tend to enhance activity, while electron-withdrawing groups may diminish it due to steric hindrance .

Case Studies

Several studies have documented the efficacy of Imidazo[1,2-a]pyrazin-8-amine derivatives:

  • Anticancer Efficacy : In vitro studies demonstrated that compounds with specific amine substitutions exhibited strong anti-proliferative effects across multiple cancer cell lines.
  • Antibacterial Activity : Derivatives were tested against clinical isolates of H. pylori, showing promising results in inhibiting bacterial growth.

Q & A

Q. Table 1: Representative Synthetic Methods

MethodKey Reactants/ConditionsExample ProductReference
GBB ReactionDiaminopyrazine, aldehyde, isocyanideImidazo[1,2-a]pyrazin-8-amine derivatives
Iodine Catalysis2-Aminopyrazine, ketone, I₂ (catalyst)N-(tert-Butyl)-2-(4-nitrophenyl) derivatives
Alkylation/CouplingAlkyl halides, aryl isocyanates, benzoyl chlorideN-Methyl-3-substituted analogs

How can computational methods optimize reaction conditions for imidazo[1,2-a]pyrazine synthesis?

Advanced Research Question
Answer:
The ICReDD framework integrates quantum chemical calculations and information science to predict reaction pathways and experimental parameters:

  • Reaction Path Search : Uses quantum mechanics (e.g., DFT) to identify transition states and intermediates, reducing trial-and-error approaches .
  • Data-Driven Optimization : Machine learning algorithms analyze spectral and yield data to refine solvent choices, temperature, and catalyst loading .
    Example : Computational screening of iodine-catalyzed reactions identified optimal conditions (e.g., 10 mol% I₂ in DMF at 80°C) for high-yield cyclization .

What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives?

Basic Research Question
Answer:
Key techniques include:

  • NMR Spectroscopy : Assigns substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., aromatic protons at δ 7.56–7.98 ppm in nitro-substituted derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₆H₁₇N₅O₂ with [M+H]⁺ at m/z 312.1462) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ in urea-linked analogs) .

Q. Table 2: Characterization Data for Select Derivatives

Compound1H^1H NMR (δ, ppm)HRMS ([M+H]⁺)IR (cm⁻¹)Reference
10c (Nitro derivative)7.98 (dd, H-6), 7.90 (d, H-11)312.14623300 (NH)
9a (Urea derivative)8.20 (s, NH), 7.45–7.60 (Ar-H)395.18211680 (C=O)

How to resolve contradictions in yield or purity data across synthetic protocols?

Advanced Research Question
Answer:
Discrepancies often arise from:

  • Solvent Polarity Effects : Polar solvents (e.g., acetonitrile) favor SN2 mechanisms in alkylation, while non-polar solvents may stabilize intermediates .
  • By-Product Formation : Nitro-group reduction in iodine-catalyzed reactions can yield undesired amines; TLC or HPLC monitoring is recommended .
  • Cross-Validation : Use orthogonal techniques (e.g., 1H^1H-DOSY NMR) to confirm molecular weight and purity when HRMS data conflict with elemental analysis .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Answer:
Focus on key substituents influencing bioactivity:

  • Trifluoromethyl Groups : Enhance metabolic stability and binding affinity (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ) .
  • Phenylmethoxy Substituents : Modulate lipophilicity and π-π stacking in enzyme pockets (e.g., N-methyl-3-[2-(phenylmethoxy)phenyl] derivatives) .
    Methodology :

Synthesize analogs via parallel synthesis (e.g., varying aryloxy groups).

Test in vitro against target enzymes (e.g., kinase inhibition assays).

What are the challenges in purifying imidazo[1,2-a]pyrazin-8-amine derivatives?

Methodological Focus
Answer:

  • Hygroscopicity : N-Methyl derivatives may require anhydrous recrystallization (e.g., using dry ethanol) .
  • Column Chromatography Limitations : Polar by-products can co-elute; use reverse-phase HPLC with C18 columns for better resolution .

How to integrate high-throughput screening (HTS) with synthetic workflows?

Advanced Research Question
Answer:

  • Automated Reaction Platforms : Robotic liquid handlers enable parallel synthesis of 96-well plate libraries (e.g., GBB reaction variants) .
  • Virtual Screening : Dock imidazo[1,2-a]pyrazine scaffolds into target protein structures (PDB IDs) to prioritize analogs for synthesis .

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